NMR and IR spectroscopic reference data for (2,4-Dimethoxyphenyl)(phenyl)methanone
NMR and IR spectroscopic reference data for (2,4-Dimethoxyphenyl)(phenyl)methanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the compound (2,4-Dimethoxyphenyl)(phenyl)methanone. As a valuable tool in synthetic chemistry and drug development, a thorough understanding of its spectral characteristics is crucial for identification, purity assessment, and structural elucidation. This document, intended for researchers and professionals in the chemical sciences, offers a detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra, including experimental protocols and in-depth data interpretation.
Introduction
(2,4-Dimethoxyphenyl)(phenyl)methanone, also known as 2,4-dimethoxybenzophenone, is a substituted aromatic ketone. Its molecular structure, consisting of a phenyl ring and a dimethoxy-substituted phenyl ring linked by a carbonyl group, gives rise to a unique spectroscopic fingerprint. This guide will delve into the characteristic signals and absorption bands that define this molecule, providing a foundational reference for its analysis.
Molecular Structure
The structural formula of (2,4-Dimethoxyphenyl)(phenyl)methanone is C₁₅H₁₄O₃. For clarity in spectral assignments, the atoms are numbered as illustrated in the following diagram.
Figure 1: Molecular structure of (2,4-Dimethoxyphenyl)(phenyl)methanone with atom numbering for spectral assignments.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: IR Spectroscopy
A standard protocol for acquiring the IR spectrum of a solid sample like (2,4-Dimethoxyphenyl)(phenyl)methanone is the KBr pellet method.
Figure 2: Workflow for acquiring an IR spectrum using the KBr pellet method.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer. Sample Preparation:
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A small amount of the solid sample (approximately 1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
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The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Data Acquisition:
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The KBr pellet is placed in the sample holder of the FTIR spectrometer.
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A background spectrum of the empty sample holder is recorded.
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The sample spectrum is then recorded over a typical range of 4000-400 cm⁻¹. Data Processing: The interferogram is Fourier-transformed to produce the final IR spectrum.
IR Spectral Data and Interpretation
The IR spectrum of (2,4-Dimethoxyphenyl)(phenyl)methanone exhibits several characteristic absorption bands that correspond to its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060-3000 | Medium | C-H stretching (aromatic) |
| ~2960-2840 | Medium | C-H stretching (methyl) |
| ~1650 | Strong | C=O stretching (ketone) |
| ~1600, ~1580, ~1500 | Medium-Strong | C=C stretching (aromatic rings) |
| ~1270, ~1030 | Strong | C-O stretching (aryl ethers) |
| ~840, ~760, ~700 | Strong | C-H out-of-plane bending (aromatic substitution) |
Interpretation:
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The strong absorption band around 1650 cm⁻¹ is highly characteristic of the carbonyl (C=O) stretching vibration of the ketone functional group. Its position indicates conjugation with the aromatic rings.
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The bands in the 3060-3000 cm⁻¹ region are attributed to the C-H stretching vibrations of the aromatic protons.
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The absorptions in the 2960-2840 cm⁻¹ range are due to the C-H stretching of the two methoxy groups.
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The multiple sharp peaks between 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the C=C stretching vibrations within the two aromatic rings.
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The strong absorptions around 1270 cm⁻¹ and 1030 cm⁻¹ are indicative of the C-O stretching vibrations of the aryl ether linkages of the methoxy groups.
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The strong bands in the fingerprint region (below 1000 cm⁻¹) at approximately 840 cm⁻¹, 760 cm⁻¹, and 700 cm⁻¹ are due to the out-of-plane C-H bending vibrations of the substituted aromatic rings, which can provide information about the substitution patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol: NMR Spectroscopy
The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra.
Figure 3: General workflow for NMR sample preparation and data acquisition.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation:
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Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
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A small amount of an internal standard, such as tetramethylsilane (TMS), may be added (δ = 0.00 ppm).
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The solution is transferred to a 5 mm NMR tube. Data Acquisition:
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The NMR tube is placed in the spectrometer.
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The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
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¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-7.7 | m | 2H | H-2'', H-6'' |
| ~7.6-7.4 | m | 3H | H-3'', H-4'', H-5'' |
| ~7.4 | d | 1H | H-6' |
| ~6.5 | dd | 1H | H-5' |
| ~6.4 | d | 1H | H-3' |
| ~3.8 | s | 3H | OCH₃ at C-4' |
| ~3.7 | s | 3H | OCH₃ at C-2' |
Interpretation:
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The signals in the aromatic region (~7.8-6.4 ppm ) correspond to the protons on the two phenyl rings.
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The multiplet at ~7.8-7.7 ppm , integrating to 2 protons, is assigned to the ortho protons (H-2'', H-6'') of the unsubstituted phenyl ring, which are deshielded by the adjacent carbonyl group.
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The multiplet at ~7.6-7.4 ppm , integrating to 3 protons, corresponds to the meta (H-3'', H-5'') and para (H-4'') protons of the unsubstituted phenyl ring.
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The downfield doublet at ~7.4 ppm is assigned to the H-6' proton on the dimethoxy-substituted ring, which is ortho to the carbonyl group and is thus deshielded.
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The doublet of doublets at ~6.5 ppm and the doublet at ~6.4 ppm are assigned to the H-5' and H-3' protons, respectively. These protons are shielded by the electron-donating methoxy groups.
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The two sharp singlets at ~3.8 ppm and ~3.7 ppm , each integrating to 3 protons, are characteristic of the two methoxy groups. The slight difference in their chemical shifts is due to their different positions on the aromatic ring.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (ketone) |
| ~163 | C-4' |
| ~159 | C-2' |
| ~138 | C-1'' |
| ~133 | C-6' |
| ~132 | C-4'' |
| ~130 | C-2'', C-6'' |
| ~128 | C-3'', C-5'' |
| ~122 | C-1' |
| ~105 | C-5' |
| ~98 | C-3' |
| ~56 | OCH₃ |
| ~55 | OCH₃ |
Interpretation:
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The signal at the most downfield position, around ~195 ppm , is characteristic of the carbonyl carbon of the ketone.
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The signals at ~163 ppm and ~159 ppm are assigned to the aromatic carbons C-4' and C-2', respectively, which are attached to the electron-donating methoxy groups and are therefore significantly shielded.
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The signals in the range of ~138-128 ppm correspond to the other aromatic carbons. The quaternary carbon C-1'' appears around ~138 ppm .
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The signals for the protonated aromatic carbons of the unsubstituted phenyl ring (C-2''/C-6'', C-3''/C-5'', and C-4'') appear around ~130 ppm , ~128 ppm , and ~132 ppm , respectively.
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The carbon C-6' of the substituted ring is observed around ~133 ppm .
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The quaternary carbon C-1' is found at approximately ~122 ppm .
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The highly shielded aromatic carbons C-5' and C-3' appear at ~105 ppm and ~98 ppm , respectively, due to the strong electron-donating effect of the methoxy groups.
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The two signals for the methoxy carbons are observed at around ~56 ppm and ~55 ppm .
Conclusion
The NMR and IR spectroscopic data presented in this guide provide a detailed and reliable reference for the characterization of (2,4-Dimethoxyphenyl)(phenyl)methanone. The combination of these techniques allows for the unambiguous identification of the compound's functional groups and the elucidation of its complete molecular structure. This information is invaluable for quality control in synthetic processes and for the structural verification of this compound in various research and development applications.
